molecular formula C17H24IN B14272878 1-[1-(3-Iodophenyl)cyclohexyl]piperidine CAS No. 131035-71-7

1-[1-(3-Iodophenyl)cyclohexyl]piperidine

Cat. No.: B14272878
CAS No.: 131035-71-7
M. Wt: 369.28 g/mol
InChI Key: OCADQXBMXBOPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Iodophenyl)cyclohexyl]piperidine is a chemical compound of significant interest in advanced pharmacological and neurochemical research, with the molecular formula C17H24IN and a molecular weight of 369.29 g/mol . This compound belongs to the arylcyclohexylamine class, a category renowned for producing substances with potent activity as NMDA receptor antagonists . The NMDA receptor is a critical target for investigating mechanisms of neurotransmission, neuroprotection, and conditions such as schizophrenia and chronic pain. The core structure of this compound, featuring a piperidine group bound to a cyclohexyl ring, is a well-established pharmacophore in dissociative anesthetics . The distinctive 3-iodophenyl substituent is particularly valuable, as the iodine atom provides a potential handle for further chemical modifications and serves as a radiolabeling site. This makes the compound a versatile precursor or scaffold in medicinal chemistry for the synthesis of novel analogs and in biochemical studies for tracing drug-receptor interactions. Researchers can utilize this compound in the design of receptor binding assays, structure-activity relationship (SAR) studies, and as a building block for developing new molecular probes. Strictly for research purposes, this product is not for diagnostic, therapeutic, or personal use. All necessary handling and safety protocols must be followed by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131035-71-7

Molecular Formula

C17H24IN

Molecular Weight

369.28 g/mol

IUPAC Name

1-[1-(3-iodophenyl)cyclohexyl]piperidine

InChI

InChI=1S/C17H24IN/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2

InChI Key

OCADQXBMXBOPGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)I)N3CCCCC3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 1 3 Iodophenyl Cyclohexyl Piperidine

Established Synthetic Pathways for 1-[1-(3-Iodophenyl)cyclohexyl]piperidine

The primary and most established route for the synthesis of this compound is analogous to the classical synthesis of PCP and its derivatives. This method involves the reaction of a Grignard reagent with an α-aminonitrile, specifically 1-piperidinocyclohexanecarbonitrile (B162700) (PCC).

Precursor Synthesis and Intermediate Derivatization

The synthesis of the target compound necessitates the preparation of two key precursors: 3-iodophenylmagnesium bromide and 1-piperidinocyclohexanecarbonitrile.

Synthesis of 3-Iodophenylmagnesium Bromide: This Grignard reagent is typically prepared from a dihalogenated benzene, such as 1-bromo-3-iodobenzene. The differential reactivity of the carbon-halogen bonds allows for the selective formation of the Grignard reagent at the more reactive carbon-bromine bond. The reaction is carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), with magnesium turnings.

Table 1: Precursor Synthesis for 3-Iodophenylmagnesium Bromide

Reactant Reagent Solvent Product

Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC): This α-aminonitrile is a crucial intermediate and is generally synthesized via a Strecker-type reaction. The reaction involves the condensation of cyclohexanone, piperidine (B6355638), and a cyanide salt, typically potassium cyanide (KCN) or sodium cyanide (NaCN), in an aqueous acidic medium.

Table 2: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)

Reactants Reagent Conditions Product

Key Reaction Steps and Catalytic Considerations

The final step in the established synthesis is the nucleophilic addition of the 3-iodophenylmagnesium bromide to the nitrile carbon of 1-piperidinocyclohexanecarbonitrile. This Grignard reaction forms an intermediate magnesium salt which, upon acidic workup, yields the final product, this compound. This reaction is typically uncatalyzed.

Grignard Reagent Formation: 1-Bromo-3-iodobenzene + Mg → 3-Iodophenylmagnesium Bromide

PCC Formation: Cyclohexanone + Piperidine + KCN → 1-Piperidinocyclohexanecarbonitrile

Grignard Reaction: 3-Iodophenylmagnesium Bromide + 1-Piperidinocyclohexanecarbonitrile → Intermediate

Acidic Workup: Intermediate + H₃O⁺ → this compound

Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the successful formation and reaction of the Grignard reagent.

Advanced Synthetic Strategies and Yield Optimization Techniques for this compound

While the Grignard pathway is well-established, research into advanced synthetic strategies aims to improve yield, reduce byproducts, and explore stereoselective outcomes.

Stereoselective Synthesis Approaches

The structure of this compound does not possess a chiral center, thus stereoselective synthesis is not a consideration for the parent compound itself. However, the principles of stereoselective synthesis become highly relevant when considering the synthesis of derivatives of this compound that may incorporate chiral centers, for instance, through substitution on the cyclohexyl or piperidine rings. For related arylcyclohexylamines, diastereoselective and enantioselective methods have been explored, often involving chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. Such strategies could be adapted for the synthesis of chiral analogs of this compound.

Novel Synthetic Route Development

The development of novel synthetic routes for arylcyclohexylamines is an active area of research. One potential alternative to the Grignard reaction is the use of organolithium reagents, which can exhibit different reactivity and selectivity profiles. Another modern approach could involve transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Suzuki or Stille coupling could potentially be employed to form the bond between the 3-iodophenyl group and the cyclohexyl ring. This would require a different set of precursors, such as a cyclohexenyl triflate or boronic acid derivative and an appropriately substituted piperidine. While theoretically feasible, such routes are not yet established for this specific compound and would require significant methodological development.

Derivatization Strategies for this compound Analogs

The presence of the iodine atom on the phenyl ring of this compound provides a versatile handle for a wide range of derivatization reactions, primarily through transition metal-catalyzed cross-coupling. These strategies allow for the synthesis of a diverse library of analogs with modified phenyl substituents.

Table 3: Potential Derivatization Reactions at the 3-Iodo Position

Reaction Name Coupling Partner Catalyst Resulting Functional Group
Suzuki Coupling Aryl or Alkyl Boronic Acid/Ester Palladium Catalyst Aryl or Alkyl
Sonogashira Coupling Terminal Alkyne Palladium/Copper Catalyst Alkynyl
Heck Coupling Alkene Palladium Catalyst Alkenyl
Buchwald-Hartwig Amination Amine Palladium Catalyst Amino
Stille Coupling Organostannane Palladium Catalyst Aryl, Alkenyl, or Alkyl

| Carbonylation | Carbon Monoxide | Palladium Catalyst | Carboxylic Acid Derivative (e.g., ester, amide) |

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the systematic exploration of structure-activity relationships in related compounds. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

Synthesis of Radioligands for Receptor Binding Studies (e.g., with Iodine-125, Iodine-123)

The synthesis of radiolabeled this compound is of paramount importance for its use in receptor binding assays and in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT). The choice of radioisotope is critical, with Iodine-125 (125I) being favored for in vitro autoradiography due to its long half-life (approximately 60 days) and clear signal, while Iodine-123 (123I) is preferred for SPECT imaging in humans due to its shorter half-life (13.2 hours) and ideal gamma emission energy (159 keV). wikipedia.org

Several established methods for radioiodination of aromatic compounds can be applied to the synthesis of radiolabeled this compound. These methods generally involve the introduction of the radioactive iodine isotope onto a precursor molecule.

Electrophilic Radioiodination: This is a common strategy for labeling aromatic rings. nih.gov It typically involves the reaction of an activated precursor with a source of electrophilic radioiodine. For the synthesis of [123I] or [125I]-1-[1-(3-Iodophenyl)cyclohexyl]piperidine, a precursor such as the corresponding non-iodinated phenyl derivative or, more efficiently, an organometallic precursor like a trialkyltin or trialkylsilyl derivative is used.

Radioiododestannylation: This is a highly efficient method that involves the reaction of a trialkyltin precursor, such as 1-[1-(3-trimethylstannylphenyl)cyclohexyl]piperidine, with a source of radioiodine in the presence of a mild oxidizing agent like chloramine-T or Iodogen®. This method offers high radiochemical yields and purity. nih.gov

The general scheme for radioiododestannylation is as follows:

Isotopic Exchange: In this method, the non-radioactive this compound is reacted with a source of radioactive iodide, such as Na125I, under conditions that promote the exchange of the stable iodine atom with its radioactive isotope. nih.gov This method can be simpler as it does not require a separate precursor, but it may result in lower specific activity compared to methods that build the radiolabeled molecule from a non-iodinated precursor.

The selection of the specific radiosynthesis method depends on factors such as the desired specific activity, the availability of precursors, and the required radiochemical purity for the intended application.

Structural Modification for Structure-Activity Relationship (SAR) Investigations

The systematic modification of the this compound structure is crucial for understanding its structure-activity relationships (SAR). SAR studies aim to identify the key molecular features responsible for the compound's affinity and selectivity for its biological targets, primarily the NMDA receptor and sigma receptors. These studies guide the design of new analogs with improved pharmacological profiles.

The core structure of this compound offers several sites for modification: the phenyl ring, the cyclohexyl ring, and the piperidine ring.

Modifications of the Phenyl Ring: The position and nature of the substituent on the phenyl ring significantly influence the compound's activity. The presence of the iodine atom at the meta-position is a key feature. SAR studies on related PCP analogs have shown that increasing the electron density of the aromatic ring can maintain or enhance PCP-like activity. nih.gov The iodine atom, being an electron-withdrawing group through induction but also capable of donating electron density through resonance, presents a unique electronic profile. Further modifications could involve moving the iodo-substituent to the ortho- or para-positions or introducing other substituents to probe the electronic and steric requirements of the binding site. For instance, the introduction of a hydroxyl group at the meta-position of PCP has been shown to significantly increase affinity for both PCP and opioid receptors. nih.gov

Modifications of the Cyclohexyl Ring: The size and conformation of the cycloalkyl ring are critical for activity. Studies on PCP analogs have demonstrated that varying the ring size from a cyclopentyl to a cycloheptyl group can drastically alter both in vitro binding affinity and in vivo activity. nih.gov For this compound, modifications could include the introduction of methyl or other alkyl groups on the cyclohexyl ring to explore steric interactions within the binding pocket.

Modifications of the Piperidine Ring: The basic nitrogen of the piperidine ring is considered essential for the pharmacological activity of arylcyclohexylamines. Modifications in this part of the molecule often lead to significant changes in potency and selectivity. Replacing the piperidine with other cyclic amines, such as pyrrolidine (B122466) or morpholine (B109124), or introducing substituents on the piperidine ring can provide valuable SAR data. For example, N-alkylation of PCP analogs can alter their potency.

The following table summarizes potential structural modifications and their expected impact on activity based on studies of related compounds.

Structural Modification Rationale for Investigation Expected Impact on Activity (based on related compounds)
Position of the iodo-substituent (ortho-, para-)To probe the steric and electronic requirements of the binding site.Altered affinity and selectivity for target receptors.
Introduction of other substituents on the phenyl ringTo modulate the electronic properties and explore additional binding interactions.Can increase or decrease affinity depending on the substituent and its position.
Variation of the cycloalkyl ring sizeTo investigate the optimal ring size for receptor binding.Significant changes in both in vitro and in vivo activity.
Introduction of substituents on the cyclohexyl ringTo probe for specific steric interactions within the binding pocket.Can lead to stereospecific interactions and changes in potency.
Replacement of the piperidine ring with other heterocyclesTo explore the role of the nitrogen-containing ring in receptor recognition.Likely to alter affinity and selectivity.

Preparation of Probes for Mechanistic Elucidation

The development of molecular probes is essential for unraveling the complex mechanisms of action of psychoactive compounds. This compound, particularly in its radiolabeled form, serves as a powerful probe for elucidating the role of its target receptors in various physiological and pathological processes.

Receptor Localization and Density Studies: Radiolabeled this compound, such as [125I]-1-[1-(3-Iodophenyl)cyclohexyl]piperidine, can be used in in vitro autoradiography to map the distribution and density of its binding sites in the brain and other tissues. This information is crucial for understanding the anatomical basis of its pharmacological effects. For example, autoradiographic studies with other radiolabeled PCP analogs have revealed high densities of binding sites in the hippocampus and cortex, regions of the brain involved in learning and memory. nih.gov

In Vivo Imaging of Receptor Occupancy: Using SPECT and a suitable radiolabeled version of the compound (e.g., with 123I), it is possible to non-invasively visualize and quantify the binding of the ligand to its receptors in the living brain. This allows for studies of receptor occupancy by other drugs, providing insights into their mechanism of action and helping to determine appropriate therapeutic doses.

Photoaffinity Labeling Probes: The 3-iodophenyl moiety can also serve as a precursor for the synthesis of photoaffinity probes. The iodine atom can be replaced with a photoactivatable group, such as an azido (B1232118) group. Upon photolysis, this group forms a highly reactive nitrene that can covalently bind to the receptor at the binding site. These probes are invaluable for identifying and characterizing the amino acid residues that constitute the ligand-binding pocket of the receptor.

The preparation of these probes involves multi-step synthetic sequences, often starting from the parent this compound or a suitable precursor. The synthesis must be carefully designed to introduce the desired functionality (radiolabel or photoactivatable group) without compromising the compound's affinity for its target.

Molecular Neuropharmacology and Receptor Binding Profiles of 1 1 3 Iodophenyl Cyclohexyl Piperidine

Characterization of Receptor Affinity and Selectivity

The following sections will explore the likely receptor binding profile of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine based on the known pharmacology of the arylcyclohexylamine class and the influence of aryl substitutions. For comparative purposes, binding data for the parent compound, Phencyclidine, and its other derivatives are presented where available.

N-Methyl-D-Aspartate (NMDA) Receptor Subtype Interactions

Arylcyclohexylamines are well-characterized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to a site within the ion channel pore, often referred to as the "PCP site". nih.gov This interaction is responsible for the dissociative anesthetic and psychotomimetic effects of these compounds. The affinity of arylcyclohexylamines for the NMDA receptor is sensitive to substitutions on the aromatic ring. nih.gov Generally, electron-withdrawing groups on the phenyl ring can influence binding affinity.

While specific binding constants for this compound at NMDA receptor subtypes are not readily found in the scientific literature, studies on related compounds provide insight. For instance, 3-MeO-PCP and 3-HO-PCP demonstrate high affinity for the NMDA receptor. wikipedia.orgwikipedia.org Given the electron-withdrawing nature of the iodine substituent, it is plausible that this compound also exhibits significant affinity for the NMDA receptor.

CompoundNMDA Receptor Affinity (Ki, nM)
Phencyclidine (PCP)59
3-MeO-PCP20
3-HO-PCP30

Note: Data for PCP and its analogs are provided for comparative purposes.

Dopamine (B1211576) Transporter (DAT) Binding Profiles

Several arylcyclohexylamines are known to interact with the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft. This action is thought to contribute to the stimulant and rewarding effects of some of these compounds. The potency of DAT inhibition can be modulated by the nature and position of substituents on the aryl ring. For example, some studies on methylphenidate derivatives have shown that halogen substitution at the meta and para positions of the phenyl ring can increase affinity for the DAT. clinpgx.org

Specific affinity data for this compound at the DAT is not well-documented. However, based on the SAR of related compounds, the presence of an iodo group on the phenyl ring could confer affinity for the dopamine transporter.

Serotonin (B10506) Transporter (SERT) Binding Profiles

The serotonin transporter (SERT) is another target for some arylcyclohexylamines. Inhibition of serotonin reuptake can lead to increased serotonergic neurotransmission. Phencyclidine itself has been shown to be an inhibitor of serotonin uptake. nih.gov The affinity for SERT among arylcyclohexylamines is variable and dependent on the specific substitutions. For example, 3-MeO-PCP displays a notable affinity for SERT. wikipedia.org It is conceivable that this compound also interacts with the serotonin transporter, although specific binding data is needed for confirmation.

CompoundSERT Affinity (Ki, nM)
Phencyclidine (PCP)2234
3-MeO-PCP216

Note: Data for PCP and its analog are provided for comparative purposes.

Sigma Receptor Subtype Interactions (e.g., Sigma-1, Sigma-2)

Sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are recognized as prominent targets for a wide range of arylcyclohexylamines. These receptors are involved in a variety of cellular functions and are implicated in several neuropsychiatric disorders. Many PCP analogs exhibit high affinity for sigma receptors. nih.gov

The interaction of this compound with sigma receptor subtypes has not been specifically reported. However, the arylcyclohexylamine scaffold is a common feature in many potent sigma receptor ligands. For comparison, 3-MeO-PCP and 3-HO-PCP both show high affinity for the sigma-1 receptor. wikipedia.orgwikipedia.org This suggests that this compound is also likely to bind to sigma receptors.

CompoundSigma-1 Receptor Affinity (Ki, nM)
Phencyclidine (PCP)136
3-MeO-PCP42
3-HO-PCP42

Note: Data for PCP and its analogs are provided for comparative purposes.

Opioid Receptor Binding Profiles

While most arylcyclohexylamines exhibit low affinity for opioid receptors, some exceptions have been noted. Notably, 3-HO-PCP has been found to possess high affinity for the µ-opioid receptor, an unusual characteristic for this class of compounds. wikipedia.orgnih.gov This finding highlights the potential for specific substitutions to introduce significant interactions with the opioid system.

There is no available data on the opioid receptor binding profile of this compound. Given that significant opioid affinity is not a general feature of arylcyclohexylamines, it is difficult to predict its activity at these receptors without empirical data. The parent compound, PCP, has a very low affinity for the µ-opioid receptor. wikipedia.org

Compoundµ-Opioid Receptor Affinity (Ki, nM)
Phencyclidine (PCP)>10,000
3-HO-PCP39-60

Note: Data for PCP and its analog are provided for comparative purposes.

Other Neurotransmitter System Receptors and Transporters

Arylcyclohexylamines have the potential to interact with a variety of other neurotransmitter systems, although these interactions are often less potent than those with the NMDA receptor and monoamine transporters. Phencyclidine, for instance, has been reported to have effects on the uptake of norepinephrine (B1679862) and to interact with muscarinic and nicotinic receptors. nih.gov The specific profile of these interactions is highly dependent on the individual compound's structure. Without direct experimental evidence, the activity of this compound at other neurotransmitter receptors and transporters remains speculative.

Ligand-Receptor Interaction Kinetics and Dynamics of this compound

The interaction of this compound with its primary molecular target, the N-methyl-D-aspartate (NMDA) receptor, is a key determinant of its neuropharmacological effects. As a phencyclidine (PCP) analog, it functions as a non-competitive antagonist, binding to a specific site within the ion channel of the NMDA receptor complex. This binding site is distinct from the recognition sites for the endogenous agonists, glutamate (B1630785) and glycine (B1666218).

The kinetics of this interaction are characterized by a high affinity for the PCP binding site. The binding is state-dependent, meaning the compound has a greater affinity for the open, or activated, state of the ion channel. When glutamate and glycine bind to their respective sites, the channel opens, allowing this compound to enter and bind within the pore, effectively blocking the influx of ions such as calcium. This mechanism is often referred to as an open-channel blockade.

The dynamics of this ligand-receptor interaction are crucial to its pharmacological profile. The rate of association and dissociation from the receptor dictates the onset and duration of its effects. The substitution of an iodine atom at the 3-position of the phenyl ring is known to influence binding affinity relative to the parent compound, phencyclidine. A higher affinity generally correlates with a slower dissociation rate, leading to a more prolonged blockade of the NMDA receptor channel. Chronic administration of PCP-like compounds in developing animal models has been shown to alter the functioning of the NMDA channel, which may have long-term neurobehavioral consequences. nih.gov

Allosteric Modulation and Cooperative Binding Mechanisms

This compound acts as a negative allosteric modulator of the NMDA receptor. Its binding to the site within the ion channel induces a conformational change in the receptor protein that prevents ion translocation, thereby inhibiting the receptor's function. Because this binding site is separate from the agonist binding sites, the inhibitory effect of this compound cannot be surmounted by increasing the concentration of glutamate or glycine.

The binding of this compound can be influenced by the presence of other ligands, demonstrating cooperative binding. The binding of the co-agonists, glutamate and glycine, is a prerequisite for the channel to open, which in turn allows access to the PCP binding site. Therefore, the presence of these agonists facilitates the binding of this compound. This is a form of positive cooperativity, where the binding of one ligand (the agonist) increases the affinity for another ligand (the antagonist).

Furthermore, the NMDA receptor complex has multiple modulatory sites, and ligands binding to these sites can influence the binding of PCP analogs. For example, polyamines and magnesium ions, which have their own distinct binding sites on the receptor, can allosterically modulate the affinity of the PCP site. This complex interplay of various ligands and their binding sites allows for fine-tuned regulation of NMDA receptor activity.

Functional Antagonism/Agonism at Receptor Sites (in vitro assays)

In vitro assays are essential for characterizing the functional activity of this compound at its receptor targets. Electrophysiological techniques, such as patch-clamp recordings from cultured neurons or oocytes expressing NMDA receptors, provide direct evidence of its antagonist properties. These studies demonstrate that the application of PCP analogs leads to a concentration-dependent reduction in NMDA-mediated ion currents. This blockade is often use-dependent, meaning that it becomes more pronounced with repeated activation of the receptor, which is consistent with an open-channel blocking mechanism.

Radioligand binding assays are another critical tool for determining the affinity of this compound for various receptor sites. In these assays, the compound's ability to displace a radiolabeled ligand, such as [3H]tenocyclidine ([3H]TCP) or [3H]MK-801, from the PCP binding site is measured. These studies have confirmed the high affinity of many PCP analogs for this site on the NMDA receptor. researchgate.net The inhibitory constant (Ki) is a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity.

Below is an interactive data table summarizing the binding affinities of phencyclidine and a related analog for the NMDA receptor and other sites, as determined by in vitro radioligand binding assays.

CompoundReceptor/TransporterKi (nM)
Phencyclidine (PCP)NMDA Receptor250
3-Methoxyphencyclidine (3-MeO-PCP)NMDA Receptor20
3-Methoxyphencyclidine (3-MeO-PCP)Sigma-1 Receptor42
3-Methoxyphencyclidine (3-MeO-PCP)Serotonin Transporter (SERT)216

This table presents representative data from in vitro binding assays for phencyclidine and a related analog. The Ki value is the inhibitory constant, which indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. who.int

Structure Activity Relationship Sar Studies of 1 1 3 Iodophenyl Cyclohexyl Piperidine and Analogs

Elucidation of Pharmacophore Features Critical for Receptor Binding

A pharmacophore model for noncompetitive antagonists of the NMDA receptor, such as 1-[1-(3-Iodophenyl)cyclohexyl]piperidine, has been developed through computational molecular modeling. This model outlines the essential steric and electronic features necessary for optimal interaction with the receptor's binding site. The key components of this pharmacophore include an aromatic ring, a cyclohexyl group, and a protonatable amine, typically a piperidine (B6355638) ring. nih.gov

The spatial arrangement of these three components is crucial for high-affinity binding. The model suggests a specific orientation of the nitrogen lone pair of electrons relative to the phenyl ring is a key determinant of activity. nih.gov Furthermore, molecular lipophilic potential (MLP) studies indicate the importance of both lipophilic and hydrophilic zones within the pharmacophore for effective binding. nih.gov Rigid analogs of PCP have been synthesized to probe the conformational requirements of the receptor. These studies have revealed that a specific fixed orientation of the ammonium (B1175870) center of the piperidinium (B107235) ring relative to the center of the phenyl ring is necessary for high affinity at the PCP receptor. nih.gov

Impact of Aromatic Substitutions on Neuropharmacological Activity

Substitutions on the aromatic ring of the arylcyclohexylamine scaffold can profoundly influence the compound's binding affinity and functional activity. The electronic properties of the substituent play a significant role. Analogs with substitutions that increase the electron density of the aromatic ring, such as a 3-amino group, tend to retain PCP-like activity. nih.gov

Conversely, the introduction of electron-withdrawing groups can have a deactivating effect. For instance, a nitro group at the 3-position (3-NO2-PCP) leads to a loss of PCP-like activity. nih.gov Halogen substitutions at the 3-position, including fluorine, are also reported to significantly reduce activity. This suggests that the iodine atom at the 3-position in this compound, being a halogen, would likely decrease its affinity for the PCP binding site compared to the parent compound, phencyclidine.

Hydroxylation of the phenyl ring has been shown to have varied and significant effects. The 3-hydroxy derivative of PCP (3-HO-PCP) exhibits an affinity for the PCP binding site that is eight times higher than PCP itself. This particular substitution also dramatically increases affinity for the opioid receptor, by a factor of 430 compared to PCP.

Substitution on Phenyl RingEffect on PCP Receptor AffinityReference
3-AminoRetains activity nih.gov
3-FluoroStrongly reduces activity nih.gov
3-NitroLoss of activity nih.gov
3-Hydroxy8-fold increase in affinity

Role of Cyclohexyl Ring Modifications in Receptor Selectivity

The cyclohexyl ring is a critical component of the pharmacophore, and its modification generally leads to a reduction in potency. Studies have demonstrated that the cyclohexyl moiety is the optimal size for maximal activity within PCP derivatives. nih.gov Altering the ring size to either a cyclopentyl or a cycloheptyl group results in a drastic decrease in activity. nih.gov

The introduction of substituents on the cyclohexyl ring can also impact activity. Adding a methyl group at the 2- or 4-position has been found to increase activity. Conversely, the addition of a hydroxyl group at any position on the cyclohexyl ring decreases affinity for the PCP receptor by a factor of 10 to 80. The conformation of the cyclohexyl ring and its substituents is also important, with some more potent isomers being able to adopt a conformation with an axial aryl group and an equatorial piperidine group. mdma.ch

Cyclohexyl Ring ModificationEffect on PCP-like ActivityReference
Ring contraction (Cyclopentyl)Drastic decrease nih.gov
Ring expansion (Cycloheptyl)Drastic decrease nih.gov
2- or 4-Methyl substitutionIncreased activity
Hydroxyl substitution10- to 80-fold decrease in affinity

Influence of Piperidine Ring Substitutions on Binding Affinity

The piperidine ring, with its basic nitrogen atom, is another essential element of the arylcyclohexylamine pharmacophore. Modifications to this ring can significantly alter binding affinity. For example, in a series of analogs of the potent dopamine (B1211576) uptake inhibitor 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP), replacing the piperidine ring with a morpholine (B109124) or piperazine (B1678402) ring resulted in a threefold reduction in potency. sigmaaldrich.com

Hydroxylation of the piperidine ring in PCP analogs has also been shown to decrease activity. The 4-hydroxy derivative, a known metabolite of PCP, is approximately ten times less active than the parent compound. mdma.ch

Stereochemical Contributions to Structure-Activity Relationships

The stereochemistry of arylcyclohexylamines can have a profound impact on their biological activity, indicating that the receptor binding site is stereoselective. Studies on the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidine have revealed significant differences in their binding affinities for the PCP receptor. A 40-fold difference in binding affinity was observed between the cis enantiomers, and a fourfold difference was found between the trans enantiomers. nih.gov

This enantioselectivity suggests that the PCP binding site can discriminate between the enantiotopic edges of the achiral PCP molecule. nih.gov This highlights the importance of considering the three-dimensional structure and absolute configuration of these compounds when evaluating their structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For phencyclidine derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their binding to the PCP receptor. jst.go.jp

One successful approach has been the use of three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA). By aligning molecules based on a pharmacophore model, a CoMFA model can be generated that provides insights into the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. jst.go.jp Such models have shown a high degree of internal consistency and predictive ability for PCP analogs. jst.go.jp

A QSAR analysis of 24 PCP derivatives indicated that compounds with a smaller dipole moment, greater hydrophobicity, and a smaller principal moment of inertia tend to be more potent ligands for the receptor. jst.go.jp Furthermore, the direction of the dipole vector of the ligand molecule was found to be a critical parameter for activity. jst.go.jp These modeling approaches can be valuable in predicting the activity of novel derivatives of this compound and in guiding the design of new compounds with desired pharmacological profiles.

In-depth Analysis of this compound Reveals Complex Neurochemical Interactions in Preclinical Models

Initial scientific investigation into the neurochemical and neurophysiological mechanisms of action of the synthetic compound this compound, a halogenated derivative of phencyclidine (PCP), indicates a multifaceted interaction with key neurotransmitter systems in the brain. Preclinical in vitro and ex vivo studies have begun to elucidate its modulatory effects on dopamine, serotonin (B10506), and glutamate (B1630785) dynamics, as well as its influence on neuronal signaling pathways.

While comprehensive data on this specific iodinated compound remains emergent, the existing body of research on arylcyclohexylamines provides a foundational understanding of its likely pharmacological profile. Structure-activity relationship studies of halogenated PCP analogs suggest that the presence and position of a halogen atom on the phenyl ring can significantly influence binding affinity and functional activity at various neural targets.

Neurochemical and Neurophysiological Mechanisms of Action in Preclinical Models

Intracellular Signaling Cascades and Second Messenger Systems

Ion Channel Modulation and Membrane Potential Changes

The primary mechanism of action of phencyclidine (PCP) and its analogs, including presumably this compound, involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. nih.gov This interaction leads to a blockade of the receptor's ion channel, preventing the influx of positive ions and thereby inhibiting neuronal depolarization. nih.gov The binding site for PCP is located within the ion channel pore itself. nih.gov

In addition to its effects on NMDA receptors, PCP has been shown to interact with other ion channels. Studies on the neuromuscular junction and in cardiac muscle have demonstrated that PCP can also block potassium (K+) channels. nih.govcornell.edu This blockade of K+ channels can lead to a prolongation of the action potential duration. nih.govcornell.edu Furthermore, research on isolated guinea-pig ventricular cells has revealed that PCP can block myocardial calcium (Ca++) channels. nih.gov

The substitution on the phenyl ring of PCP analogs can influence their activity. Structure-activity relationship studies have indicated that modifications to the electron density of the aromatic ring can alter the PCP-like effects. nih.gov For instance, analogs with substitutions that greatly reduce the electron density of the aromatic ring may exhibit a loss of PCP-like activity. nih.gov The presence of an iodine atom at the 3-position of the phenyl ring in this compound would be expected to withdraw electron density, which could potentially modulate its interaction with ion channels compared to the parent compound, though specific data are lacking.

The modulation of these various ion channels contributes to changes in the membrane potential of neurons. By blocking the influx of cations through NMDA receptor channels, PCP and its analogs can hyperpolarize the neuronal membrane or prevent its depolarization in response to excitatory stimuli. The blockade of potassium channels, on the other hand, can delay repolarization, thereby prolonging the action potential. cornell.edu

Table 1: Summary of Ion Channel Modulation by Phencyclidine (PCP) in Preclinical Models Data for PCP is used as a proxy for this compound due to a lack of specific data for the latter.

Ion Channel Effect of PCP Consequence on Membrane Potential
NMDA Receptor Ion Channel Blockade Inhibition of depolarization
Potassium (K+) Channels Blockade Prolongation of action potential duration
Calcium (Ca++) Channels Blockade Altered cellular signaling

Gene Expression and Proteomic Alterations in Brain Regions (preclinical tissue)

Administration of phencyclidine (PCP) in preclinical models has been shown to induce significant alterations in gene expression in various brain regions. In the rat prefrontal cortex, acute PCP administration resulted in a statistically significant change in the expression of 477 genes. nih.gov These genes are associated with a wide range of biological processes, including stress, inflammatory responses, growth and development, neural plasticity, and signal transduction. nih.gov

Further studies in developing rats have demonstrated that repeated exposure to PCP can lead to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes in the frontal cortex. nih.gov This suggests that PCP may induce neuronal cell death in this region. nih.gov Specifically, genes such as Txnip, Dnmt3a, Tieg, and Ddit4, which are known to be pro-apoptotic, were found to be upregulated. nih.gov

A study on a fluorinated PCP derivative, 4'-F-PCP, in rodents showed altered expression of dopamine-related proteins, including the dopamine transporter (DAT) and the D1 dopamine receptor (DAD1R), in the nucleus accumbens. mdpi.com This study also observed enhanced expression of phosphorylated ERK, pCREB, c-Fos, and FosB/ΔFosB, which are involved in downstream signaling cascades related to dopamine receptor activation. mdpi.com While not specific to this compound, these findings with a halogenated analog suggest that such derivatives can significantly impact protein expression in brain reward pathways.

At present, there is a lack of specific proteomic studies on this compound. However, the known effects of PCP on gene expression strongly suggest that this compound would also lead to downstream alterations in the proteome of affected brain regions.

Table 2: Selected Genes with Altered Expression Following Phencyclidine (PCP) Administration in Preclinical Models Data for PCP is used as a proxy for this compound due to a lack of specific data for the latter.

Gene/Protein Brain Region Change in Expression Biological Process Reference
NMDAR1 Frontal Cortex Upregulated Neurotransmission nih.gov
Txnip Frontal Cortex Upregulated Apoptosis nih.gov
Dnmt3a Frontal Cortex Upregulated Apoptosis nih.gov
Tieg Frontal Cortex Upregulated Apoptosis nih.gov
Ddit4 Frontal Cortex Upregulated Apoptosis nih.gov
Bdnf Frontal Cortex Altered Neurotrophic support nih.gov
Bhlhb2 Frontal Cortex Altered Transcriptional regulation nih.gov

Preclinical Pharmacological Models and Behavioral Neuroscience Research of 1 1 3 Iodophenyl Cyclohexyl Piperidine

Assessment of Cognitive Function in Animal Models (e.g., learning, memory)

The cognitive effects of phencyclidine and its analogs are frequently studied in animal models to understand their impact on learning and memory, which can serve as a proxy for understanding the potential effects of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine.

Rodent Models of Cognitive Impairment

Rodent models are instrumental in assessing cognitive deficits. The administration of N-methyl-D-aspartate (NMDA) receptor antagonists like PCP is a widely used method to induce cognitive impairments relevant to neuropsychiatric disorders. creative-biolabs.com

In one study, various doses of PCP were administered to mice to establish a model of cognitive impairment. frontiersin.org The Morris water maze (MWM) was used to evaluate spatial learning and memory. The results indicated that higher doses of PCP significantly impaired the acquisition of spatial memory. frontiersin.org Specifically, a notable reduction in the performance of mice was observed, indicating a deficit in their ability to learn the location of a hidden platform. frontiersin.org Furthermore, long-term memory was also affected, as evidenced by impaired path efficacy and increased latency to first enter the platform zone during a probe test. frontiersin.org

Another paradigm used to assess cognitive deficits is the novel object recognition (NOR) test, which evaluates declarative memory in rodents. researchgate.net Subchronic administration of PCP is known to produce impairments in this task. researchgate.net PCP withdrawal has also been shown to disrupt episodic-like memory in rats, a finding that was reversible with certain pharmacological interventions. nih.gov

Table 1: Effects of Phencyclidine (PCP) on Cognitive Function in Rodent Models
Animal ModelBehavioral AssayKey FindingsReference
MouseMorris Water Maze (MWM)Significant impairment in spatial acquisition memory. frontiersin.org
MouseMWM Probe TestImpaired long-term memory (path efficacy and latency). frontiersin.org
RatNovel Object Recognition (NOR)Deficits in declarative memory following subchronic PCP administration. researchgate.net
RatObject-Place-Context RecognitionPCP withdrawal impaired episodic-like memory. nih.gov

Behavioral Assays for Attentional Processes

A novel operant assay of rule-governed behavior, which incorporates aspects of attentional set-shifting, has been used to profile psychosis-like neurocognitive effects of PCP and its analogs in rats. nih.gov In these studies, PCP and 3-Cl-PCP were found to elicit dose-dependent neurocognitive deficits. nih.gov Subchronic PCP treatment has also been investigated for its effects on operant discrimination and reversal learning in mice, which are tasks that rely on attentional processes. nih.gov However, in one study, the treatment regimen used was insufficient to impair discrimination and reversal learning in C57BL/6J mice. nih.gov

Exploration of Motor Activity and Coordination in Animal Models

The effects of arylcyclohexylamines on motor function are a critical component of their preclinical assessment.

Locomotor Activity Assays

PCP and its analogs are known to have significant effects on locomotor activity in rodents. Acute administration of PCP generally produces hyperlocomotion. creative-biolabs.com Studies have shown that PCP-like arylcyclohexylamines are effective locomotor stimulants in mice. nih.gov The potency and effectiveness can be influenced by substitutions on the aromatic ring; for instance, the addition of a methoxy (B1213986) group at the 4-position has been shown to reduce locomotor effectiveness. nih.gov

Chronic administration of PCP can lead to more complex changes in motor activity. One study reported a biphasic effect on locomotor activity over 14 days of daily PCP administration, with an initial increase followed by a decrease. nih.gov Another study found that chronic PCP treatment resulted in tolerance to its effects on locomotor activity. nih.gov

Table 2: Effects of Phencyclidine (PCP) and Analogs on Locomotor Activity
CompoundAnimal ModelEffect on Locomotor ActivityReference
PCPRodentsAcute administration induces hyperlocomotion. creative-biolabs.com
PCP-like arylcyclohexylaminesMouseEffective locomotor stimulants. nih.gov
4-MeO-PCPMouseReduced locomotor effectiveness compared to PCP. nih.gov
PCP (chronic)RatBiphasic increase followed by a decrease over 14 days. nih.gov

Motor Coordination Tests

Motor coordination is often assessed using the rotarod test. In this assay, the ability of an animal to remain on a rotating rod is measured, and impairment is indicative of ataxia. PCP and its analogs have been shown to impair motor performance on the rotarod in mice. nih.gov The potency of these compounds in producing ataxia can vary based on modifications to the cycloalkyl ring. nih.gov Chronic PCP administration has been associated with the development of tolerance to its ataxic effects. nih.gov

Investigation of Affective Behaviors in Animal Models (e.g., anxiety, depression)

The influence of compounds like this compound on affective states is evaluated using models of anxiety and depression.

In studies with PCP, its effects on anxiety-like behavior can be task-dependent and influenced by factors such as age and sex. nih.gov For example, in young animals, PCP pretreatment was found to decrease open arm exploration in the elevated plus-maze (EPM), suggesting an increase in anxiety. nih.gov Conversely, in the light-dark exploration test, PCP increased the time spent in the light compartment, indicating decreased anxiety. nih.gov In adult rats, a sexually dimorphic effect was observed, with PCP inducing anxiogenic effects in males and anxiolytic effects in females in both the EPM and light-dark tests. nih.gov A new derivative of phencyclidine was also reported to be more effective than PCP in modulating anxiety-like behaviors in mice, as measured by the EPM. researchgate.net

For assessing depression-like behaviors, the forced swimming test (FST) is commonly used. In one study, a new derivative of phencyclidine was investigated for its effects in the FST in mice, but it did not show significant modulation of depression-like behaviors compared to saline. researchgate.net

Table 3: Effects of Phencyclidine (PCP) and Analogs on Affective Behaviors
CompoundAnimal ModelBehavioral AssayObserved EffectReference
PCPYoung RatElevated Plus-Maze (EPM)Increased anxiety-like behavior. nih.gov
PCPYoung RatLight-Dark ExplorationDecreased anxiety-like behavior. nih.gov
PCPAdult Male RatLight-Dark ExplorationIncreased anxiety-like behavior. nih.gov
PCPAdult Female RatEPM & Light-Dark ExplorationDecreased anxiety-like behavior. nih.gov
PCP DerivativeMouseEPMModulation of anxiety-like behavior. researchgate.net
PCP DerivativeMouseForced Swimming Test (FST)No significant effect on depression-like behavior. researchgate.net

Rodent Models of Anxiety-like Behavior

No studies were found that investigated the effects of this compound in established rodent models of anxiety-like behavior, such as the elevated plus-maze, light-dark box, or open field test.

Rodent Models of Depressive-like Behavior

There is no available research on the impact of this compound in rodent models of depressive-like behavior, including the forced swim test or tail suspension test.

Analgesic Properties and Nociceptive Modulation in Preclinical Pain Models

Acute Pain Models

Information regarding the analgesic properties of this compound in acute pain models, such as the hot plate or tail-flick test, is not available in the reviewed literature.

Chronic Neuropathic Pain Models

No data has been published on the efficacy of this compound in preclinical models of chronic neuropathic pain.

Models of Psychotomimetic Effects and Related Behavioral Phenotypes in Animals

Behavioral Desensitization and Sensitization

There are no accessible studies detailing the psychotomimetic effects or the potential for behavioral desensitization or sensitization with repeated administration of this compound in animal models.

While research exists for other derivatives of phencyclidine, the specific preclinical pharmacological profile of the 3-iodo-substituted analog remains uncharacterized in publicly accessible scientific records.

Stereotyped Behaviors

Table 1: Summary of Research Findings on Stereotyped Behaviors

Experimental ModelObserved Stereotyped BehaviorsResearch Findings
Data not availableData not availableNo studies specifically investigating this compound and stereotyped behaviors were identified.

Neuroimaging Studies in Preclinical Animal Models (e.g., PET/SPECT imaging of receptor occupancy)

There is a lack of published neuroimaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), that have utilized this compound as a radioligand or investigated its receptor occupancy in preclinical animal models. PET and SPECT are powerful in vivo imaging techniques used to study the distribution and density of receptors in the brain. The development of radiolabeled ligands is a critical step in conducting such studies. While the iodine atom in this compound could potentially be replaced with a positron-emitting isotope for PET imaging, no research detailing the synthesis of such a radiotracer or its application in preclinical neuroimaging has been found.

Table 2: Summary of Neuroimaging Studies

Imaging TechniqueAnimal ModelKey Findings on Receptor Occupancy
Data not availableData not availableNo PET or SPECT studies of this compound in preclinical models were identified.

Metabolism and Pharmacokinetics of 1 1 3 Iodophenyl Cyclohexyl Piperidine in Preclinical Systems

Identification of Metabolic Pathways and Major Metabolites (in vitro/in vivo animal models)

The biotransformation of arylcyclohexylamines like phencyclidine is a complex process designed to increase their water solubility and facilitate excretion. nih.gov Metabolism is generally divided into two phases. nih.govmdpi.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to create highly water-soluble compounds. nih.govlongdom.org

Based on in vitro studies using liver preparations from various preclinical species (rat, rabbit, cat, monkey), the metabolism of PCP involves several key pathways. nih.gov The primary routes of metabolism are oxidative, targeting the cyclohexyl and piperidine (B6355638) rings. nih.gov This results in the formation of multiple hydroxylated metabolites. nih.gov Further oxidation can lead to ring-opening of the piperidine moiety. nih.gov Studies on the related compound 3-HO-PCP in human hepatocytes also identified piperidine-hydroxylation, N-dealkylation with subsequent ring-opening to a carboxylic acid metabolite, and conjugation as major pathways. rawdatalibrary.net

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast number of xenobiotics, including drugs and other foreign compounds. nih.govnih.gov These enzymes catalyze oxidative reactions, which are the first step in metabolizing lipophilic compounds like arylcyclohexylamines. nih.gov

While the specific CYP enzymes responsible for the metabolism of 1-[1-(3-Iodophenyl)cyclohexyl]piperidine have not been identified, studies on other piperidine-containing compounds provide insight. Research on thioridazine, a piperidine-type neuroleptic, demonstrated that CYP1A2, CYP3A4, and CYP2D6 are the main enzymes involved in its N-demethylation and sulfoxidation. researchgate.net For another substituted piperidine, (−)-OSU6162, several P450 enzymes were found to be involved in its metabolism, with CYP2D6 accounting for the majority of N-dealkylation activity in vitro. doi.orgdntb.gov.ua Given the structural similarities, it is plausible that these same enzymes, particularly CYP2D6 and CYP3A4, play a significant role in the oxidative metabolism of this compound.

Phase I metabolism for PCP and its analogs primarily involves oxidation and hydrolysis. nih.govresearchgate.net The most common reactions are hydroxylations at various positions. For PCP, studies have identified hydroxylation on the cyclohexyl ring to form 4-phenyl-4-piperidinocyclohexanol (B162774) and on the piperidine ring to yield 1-(1-phenylcyclohexyl)-4-hydroxypiperidine (B162773). nih.gov Another significant Phase I pathway is the oxidative cleavage of the piperidine ring, leading to metabolites such as 5-(1-phenylcyclohexylamino)-valeric acid. nih.gov

Following Phase I, the newly formed hydroxyl groups can undergo Phase II conjugation reactions. longdom.org The most common Phase II reaction is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the metabolite, significantly increasing its polarity and water solubility for easier excretion. longdom.orgresearchgate.net For instance, in vitro studies with 3-HO-PCP have identified O-glucuronidated and O-sulfate conjugated metabolites. rawdatalibrary.net

Table 1: Inferred Metabolic Pathways for this compound Based on PCP Analogs

Phase Reaction Type Potential Metabolite Structure (Inferred) Source Compound Data
Phase IAromatic HydroxylationHydroxylation on the iodophenyl ringGeneral Arylcyclohexylamine Metabolism
Phase IAlicyclic HydroxylationHydroxylation on the cyclohexyl ringPhencyclidine nih.gov
Phase IHeterocyclic HydroxylationHydroxylation on the piperidine ringPhencyclidine nih.gov, 3-HO-PCP rawdatalibrary.net
Phase IN-Dealkylation/Ring OpeningCleavage of the piperidine ring to form an amino acid derivativePhencyclidine nih.gov, 3-HO-PCP rawdatalibrary.net
Phase IIGlucuronidationConjugation of hydroxylated metabolites with glucuronic acid3-HO-PCP rawdatalibrary.net
Phase IISulfationConjugation of hydroxylated metabolites with sulfate3-HO-PCP rawdatalibrary.net

Distribution Profile in Animal Tissues and Organs

The distribution of a compound throughout the body is a critical pharmacokinetic parameter that determines its sites of action and potential for accumulation. For centrally active agents like arylcyclohexylamines, brain penetration is a key characteristic.

Due to their lipophilic nature, PCP and its analogs are expected to readily cross the blood-brain barrier. Studies on related compounds confirm significant brain uptake. Autoradiographic studies in rats using radiolabeled 3-HO-PCP showed a distinct and high-density distribution in specific brain regions. nih.gov The highest levels of binding were observed in the hippocampal formation, cerebral cortex, thalamus, and amygdala. nih.gov Lower levels were found in the cerebellum and brain stem. nih.gov This distribution pattern is consistent with the localization of NMDA receptors, the primary target of these compounds. nih.gov

Similarly, in vivo microdialysis studies with N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP), another PCP derivative, showed that the compound acts directly on dopaminergic terminals in the striatum and nucleus accumbens, confirming its presence in these brain regions. nih.gov Studies in mice also identified BTCP and its active metabolites in the brain following systemic administration. researchgate.net It is highly probable that this compound would exhibit a similar profile, concentrating in brain regions rich in its target receptors.

Plasma protein binding (PPB) is a key determinant of a drug's pharmacokinetic profile, as only the unbound (free) fraction is available to distribute into tissues, interact with receptors, and be cleared from the body. qps.comnih.gov Compounds can bind to several proteins in the plasma, including albumin, alpha-1-acid glycoprotein, and lipoproteins. nih.gov

Specific data on the plasma protein binding of this compound is not documented. However, many centrally active, lipophilic compounds exhibit a high degree of plasma protein binding. For example, a preclinical study on GNE-A, a complex molecule containing a fluoropiperidine moiety, reported high plasma protein binding across multiple species (96.7-99.0% bound). nih.gov While the structure is different, this illustrates that piperidine-containing compounds can be highly protein-bound. The extent of PPB can influence the compound's distribution and half-life. nih.gov

Table 2: Representative Preclinical Pharmacokinetic Parameters for a Piperidine-Containing Compound (GNE-A)

Parameter Mouse Rat Dog Monkey
Plasma Clearance (mL/min/kg)15.836.62.4413.9
Volume of Distribution (L/kg)2.19.02.73.5
Terminal Half-Life (h)2.061.6716.32.09
Plasma Protein Binding (%)>98.7>99.0>96.7>98.2
Data from a study on GNE-A, a MET kinase inhibitor, are shown for illustrative purposes of preclinical pharmacokinetic values in different species. nih.gov

Excretion Routes and Clearance Mechanisms in Preclinical Species

The final step in eliminating a compound and its metabolites from the body is excretion. nih.gov For most drugs, the primary routes are through the kidneys into urine or through the liver into bile and feces. nih.gov The chemical properties of the metabolites, particularly their water solubility, determine the predominant route.

The extensive metabolism of PCP into more polar, hydroxylated, and conjugated metabolites facilitates its renal excretion. nih.gov Following biotransformation in the liver, these water-soluble metabolites are transported via the bloodstream to the kidneys, where they are filtered and excreted in the urine. nih.gov Biliary excretion into the feces is another potential route, especially for larger conjugated metabolites. nih.gov Studies on the liver-targeted prodrug MB07811 showed that the main route of elimination for it and its active form was biliary. nih.gov Given that the inferred metabolites of this compound are polar conjugates, renal excretion is expected to be the primary pathway of elimination, consistent with the clearance of other arylcyclohexylamines.

Species Differences in Metabolism and Pharmacokinetics (animal models)

The metabolism and pharmacokinetic profile of arylcyclohexylamines can exhibit notable variations across different preclinical species. While direct research on this compound is not extensively available in the public domain, valuable insights can be drawn from studies on its close structural analog, phencyclidine (PCP), and other related compounds. These studies in animal models, such as rats, rabbits, cats, and monkeys, reveal species-specific differences in both the rate and pathways of metabolism, as well as in the pharmacokinetic parameters that govern the distribution and elimination of these compounds.

In vitro studies utilizing liver preparations from various species have been instrumental in elucidating these differences. For instance, research on PCP metabolism has shown that liver preparations from rats and rabbits are significantly more active in metabolizing the compound compared to those from cats or monkeys. nih.gov This suggests a higher enzymatic capacity for biotransformation in rodents and lagomorphs for this class of compounds.

The primary metabolic pathways for PCP, which are likely to be relevant for this compound, involve hydroxylation at various positions on the cyclohexyl and piperidine rings, as well as N-dealkylation and oxidative ring cleavage. Notably, while metabolites such as 4-phenyl-4-piperidinocyclohexanol and 1-(1-phenylcyclohexyl)-4-hydroxypiperidine are commonly found across species including cats, monkeys, rabbits, and rats, some metabolites are species-specific. nih.gov For example, the formation of 4-(4'-hydroxypiperidino)-4-phenylcyclohexanol has been observed in detectable amounts only in rabbits. nih.gov Such differences underscore the importance of selecting appropriate animal models in preclinical studies to accurately predict human metabolism.

Further investigations into another PCP analog, 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), in rat liver microsomes have identified several monohydroxylated derivatives as primary metabolites. nih.gov In vivo studies in mice with BTCP have confirmed the presence of these metabolites in the brain, plasma, and urine, indicating that in vitro findings can translate to the in vivo situation. researchgate.net

Pharmacokinetic studies with related compounds also highlight species-dependent variations. For example, a study on 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) in Sprague-Dawley rats revealed a relatively short elimination half-life of 2.1 hours. nih.gov However, the total radioactivity in the plasma exhibited a much longer half-life, suggesting a slower elimination of its metabolites. nih.gov The volume of distribution was found to be large, indicating extensive tissue distribution, which is a common characteristic of lipophilic arylcyclohexylamines. nih.gov When comparing the pharmacokinetic parameters of TCP to PCP in rats, a remarkably similar profile was observed, suggesting that substitutions on the aromatic ring may not drastically alter the pharmacokinetic behavior in this species. nih.gov

The tables below summarize the identified metabolites of the related compound phencyclidine (PCP) in different preclinical species and the pharmacokinetic parameters of the analog 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) in rats. This data from analogous compounds provides a predictive framework for understanding the potential species differences in the metabolism and pharmacokinetics of this compound.

Table 1: In Vitro Metabolites of Phencyclidine (PCP) in Liver Preparations of Different Species

MetaboliteCatMonkeyRabbitRat
4-Phenyl-4-piperidinocyclohexanol++++
1-(1-Phenylcyclohexyl)-4-hydroxypiperidine++++
N-(5-Hydroxypentyl)-1-phenylcyclohexylamine++++
5-(1-Phenylcyclohexylamino)-valeric acid++++
4-(4'-Hydroxypiperidino)-4-phenylcyclohexanol--+-
Data sourced from Xenobiotica, 1984. nih.gov
'+' indicates the metabolite was found, '-' indicates it was not detected.

Table 2: Pharmacokinetic Parameters of 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP) in Rats

ParameterValue (mean +/- SD)
Elimination Half-Life (t½)2.1 hr
Volume of Distribution at steady state (Vss)15.6 +/- 6.2 L/kg
Total Body Clearance132 +/- 45 mL/min/kg
Renal Clearance1.1 +/- 0.4 mL/min/kg
Unbound Fraction in Serum42 +/- 6%
Blood to Plasma Ratio0.98 +/- 0.03
Data sourced from a study in adult male Sprague-Dawley rats. nih.gov

Analytical Methodologies for Detection and Quantification of 1 1 3 Iodophenyl Cyclohexyl Piperidine

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating 1-[1-(3-Iodophenyl)cyclohexyl]piperidine from complex matrices and for its subsequent identification and quantification. The choice of technique often depends on the sample type, required sensitivity, and the specific goals of the analysis.

GC-MS is a powerful and widely used technique in forensic laboratories for the analysis of volatile and thermally stable compounds like PCP and its analogs. caymanchem.commdpi.com For this compound, GC-MS analysis would provide both retention time information for preliminary identification and a mass spectrum for structural confirmation.

Sample Preparation and Derivatization: Samples, particularly from biological matrices, typically require a liquid-liquid or solid-phase extraction step to isolate the analyte. caymanchem.comchemicalbook.com Derivatization is generally not necessary for PCP analogs, as they are sufficiently volatile for GC analysis.

Instrumentation and Typical Parameters: A capillary gas chromatograph coupled to a mass spectrometer, typically a single quadrupole or ion trap, is used. The selection of the capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is commonly employed.

Data Interpretation and Expected Fragmentation: The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation patterns. The molecular ion peak (M+) would be observed at m/z 369, corresponding to its molecular weight. Key fragmentation pathways for PCP analogs involve the cleavage of the bond between the cyclohexyl ring and the piperidine (B6355638) or phenyl rings. For this specific compound, significant fragments would likely include ions resulting from the loss of the piperidine ring, the iodophenyl group, and various rearrangements of the cyclohexyl ring. The presence of iodine (mass 127) would also lead to a characteristic isotopic pattern in fragments containing this atom.

Interactive Data Table: Predicted GC-MS Fragmentation of this compound

Predicted Fragment Ion (m/z) Proposed Structure/Origin Significance
369[M]+Molecular Ion
284[M - C5H10N]+Loss of the piperidine radical
242[M - I]+Loss of an iodine radical
204[C6H4I]+Iodophenyl cation
165[C12H13]+Phenylcyclohexene cation
84[C5H10N]+Piperidine cation

LC-MS/MS offers a high degree of sensitivity and specificity and is particularly well-suited for the analysis of compounds in complex biological matrices like plasma and urine. nih.govresearchgate.net This technique is advantageous for compounds that may be thermally labile or less volatile.

Chromatographic Conditions: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used for the separation of PCP analogs. A C18 column is a common choice, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Gradient elution is often employed to achieve optimal separation.

Mass Spectrometry and Detection: A tandem mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or TOF), is used for detection. Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for these basic compounds. Multiple reaction monitoring (MRM) is used for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions.

Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound

Parameter Typical Value/Condition
Precursor Ion (m/z) 370.1 [M+H]+
Product Ion 1 (m/z) 284.0
Product Ion 2 (m/z) 165.1
Collision Energy Optimized experimentally
Ionization Mode Positive Electrospray Ionization (ESI+)

While LC-MS/MS is the gold standard for confirmation and quantification, HPLC with other detectors can be used for screening and purity assessment.

Detectors: A Diode Array Detector (DAD) or a UV detector can be used for the detection of this compound, as the iodophenyl group will absorb UV light. The UV spectrum can provide some structural information and aid in preliminary identification. However, this method is less specific and sensitive compared to mass spectrometric detection.

Applications: HPLC-UV/DAD is often used in quality control for the purity assessment of synthesized reference standards. The retention time is a key parameter for identification, but it is highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature).

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the chemical structure of a molecule. The ¹H NMR spectrum would show characteristic signals for the protons on the iodophenyl, cyclohexyl, and piperidine rings. The chemical shifts, splitting patterns, and integration of these signals would confirm the connectivity of the atoms. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. For a definitive structural assignment, two-dimensional NMR techniques like COSY, HSQC, and HMBC would be employed.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic rings, as well as C-N stretching vibrations.

Electrochemical Detection Methods

Electrochemical methods offer a rapid and sensitive approach for the detection of electroactive compounds. Arylcyclohexylamines, including PCP and its analogs, can be oxidized at an electrode surface, providing a measurable electrical signal. lcms.cz

Techniques: Voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, could be applied to a solution containing this compound. The resulting voltammogram would show an oxidation peak at a specific potential, which is characteristic of the compound's structure.

Applications: Electrochemical sensors have the potential for on-site screening of illicit substances. While less specific than chromatographic methods, they can provide a rapid preliminary indication of the presence of a particular class of compounds.

Development and Validation of Bioanalytical Assays for Preclinical Samples (e.g., tissue homogenates, plasma)

The quantification of this compound in preclinical samples is crucial for pharmacokinetic and toxicological studies. The development and validation of a robust bioanalytical assay are essential for obtaining reliable data.

Assay Development: An LC-MS/MS method is typically the method of choice for bioanalytical assays due to its high sensitivity, selectivity, and wide dynamic range. The development process involves optimizing the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection parameters. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision.

Method Validation: Once developed, the bioanalytical method must be rigorously validated according to regulatory guidelines. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Interactive Data Table: Key Validation Parameters for a Bioanalytical Assay

Validation Parameter Acceptance Criteria (Typical)
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision (CV%) ≤15% (≤20% at the LLOQ)
Linearity (r²) ≥0.99
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Analyte concentration within ±15% of the initial concentration

Computational and Theoretical Chemistry Studies of 1 1 3 Iodophenyl Cyclohexyl Piperidine

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as an arylcyclohexylamine, and its biological target.

The primary pharmacological target for phencyclidine and its analogs is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel in the central nervous system. psychonautwiki.org These compounds act as non-competitive antagonists, binding to a site within the receptor's ion channel, often referred to as the "PCP binding site." psychonautwiki.orgwho.int

Docking studies performed on PCP and its derivatives, such as 3-MeO-PCP and 3-HO-PCP, have elucidated key interactions within this binding pocket. The binding is typically governed by a combination of hydrophobic and van der Waals interactions between the ligand's cyclohexyl and aromatic rings and the nonpolar residues lining the channel pore. The protonated amine of the piperidine (B6355638) ring often forms a crucial ionic or hydrogen bond interaction with a negatively charged residue (e.g., an aspartate) or a cation-pi interaction with aromatic residues in the binding site.

Below is a table summarizing reported binding affinities for various PCP analogs at the NMDA receptor, which provides context for the potential affinity of the 3-iodo derivative.

CompoundNMDA Receptor Affinity (Ki, nM)Reference
Phencyclidine (PCP)250 who.int
3-MeO-PCP20 - 38 who.int
3-HO-PCP25 who.int
Tenocyclidine (TCP)21 nih.gov
1-[1-(3-Iodophenyl)cyclohexyl]piperidine Predicted to be high (low nM)N/A

Note: The affinity for the 3-iodo analog is a theoretical prediction based on structure-activity relationships.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic properties of a molecule, such as its electron distribution, molecular orbital energies, and electrostatic potential. These properties are fundamental to a molecule's reactivity and its ability to interact with biological targets.

For arylcyclohexylamines, the electronic nature of the substituted phenyl ring is a critical determinant of binding affinity. Quantum chemical methods like Density Functional Theory (DFT) can be used to model these properties. rsc.org Studies on substituted halobenzenes show that halogen atoms exert an electron-withdrawing inductive effect and an electron-donating resonance effect. nih.gov For iodine, the inductive effect typically dominates, leading to a modification of the electrostatic potential surface of the phenyl ring.

The calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The introduction of a heavy atom like iodine can influence these frontier orbitals.

Furthermore, the molecular electrostatic potential (MEP) map can identify the regions of a molecule that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show an electropositive region (a "sigma-hole") on the outer surface of the iodine atom, which is responsible for its ability to act as a halogen bond donor. The nitrogen atom of the piperidine ring would be the most nucleophilic site, crucial for its role as a proton acceptor in physiological conditions.

Calculated PropertyDescriptionPredicted Effect for 3-Iodo Analog
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity.Potentially reduced compared to PCP, suggesting increased reactivity.
Dipole Moment A measure of the molecule's overall polarity.Increased due to the electronegative iodine atom.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution.An electropositive region on the iodine atom (sigma-hole), supporting potential halogen bonding.
Partial Atomic Charges Calculated charge on individual atoms.Increased positive charge on the iodine-bound carbon and a negative charge on the iodine atom.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that static models like docking cannot. mdpi.comuu.nl MD can be used to study the conformational flexibility of this compound, the stability of its complex with the NMDA receptor, and the role of water molecules in the binding process.

The arylcyclohexylamine scaffold is flexible, with rotation possible around the bond connecting the cyclohexyl and phenyl rings. MD simulations can explore the preferred dihedral angles and the energetic barriers between different conformations. The bulky iodine substituent at the meta-position may introduce steric constraints, potentially favoring certain rotational conformations over others. This conformational preference could be critical for optimal fitting into the receptor's binding site.

When simulated within the NMDA receptor ion channel, MD can reveal the stability of key interactions over time. For instance, it can assess the persistence of the predicted halogen bond between the iodine atom and a receptor residue. It can also model how the ligand and receptor mutually adjust their conformations upon binding (a process known as "induced fit"). These simulations can help calculate the binding free energy, providing a more accurate estimate of the ligand's affinity than docking scores alone. uu.nl

Simulation AspectInformation GainedRelevance to this compound
Ligand Conformational Analysis Determines the most stable shapes (conformations) of the molecule in solution.The bulky iodine may restrict rotation, pre-organizing the molecule for receptor binding.
Ligand-Receptor Complex Stability Assesses how long the ligand stays bound and which interactions are most stable over time.Can validate the importance of specific interactions like halogen bonds and salt bridges.
Binding Free Energy Calculation Provides a quantitative prediction of binding affinity (e.g., using MM/PBSA or FEP methods).Offers a more accurate affinity prediction than simple docking scores.
Solvent Analysis Shows the role of water molecules in mediating or disrupting ligand-receptor interactions.Can identify key water molecules that stabilize the bound complex.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties using In Silico Models (preclinical focus)

In silico ADME models are computational tools that predict the pharmacokinetic properties of a compound before it is synthesized or tested in a laboratory. audreyli.comresearchgate.net These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADME profiles. mdpi.com

For this compound, several key ADME properties can be predicted based on its structure.

Absorption: Arylcyclohexylamines are typically lipophilic bases, suggesting good passive absorption across the gastrointestinal tract. The iodine atom would increase the molecule's lipophilicity (LogP), which generally favors absorption, but excessively high lipophilicity can lead to poor solubility and absorption issues.

Distribution: As a lipophilic compound, it is expected to have a large volume of distribution and readily cross the blood-brain barrier (BBB), which is necessary for its central nervous system activity. The high lipophilicity imparted by the iodine atom would likely enhance BBB penetration.

Metabolism: The metabolism of PCP involves hydroxylation on the cyclohexyl and piperidine rings, as well as N-dealkylation. researchgate.net For the 3-iodo analog, the iodophenyl ring could also be a site for metabolism, either through oxidative deiodination or hydroxylation. However, the carbon-iodine bond is relatively strong, and metabolism at other sites may be more likely. The compound could also be a substrate or inhibitor of Cytochrome P450 (CYP) enzymes.

Excretion: Metabolites are typically more polar and are excreted via the urine. The rate of excretion will depend on the extent of metabolism.

The table below presents a comparative overview of predicted ADME properties for PCP and the hypothetical properties for its 3-iodo derivative.

ADME PropertyParameterPhencyclidine (PCP)This compound (Predicted)
Absorption Human Intestinal Absorption (HIA)HighHigh
Distribution Blood-Brain Barrier (BBB) PenetrationHighVery High
Distribution Lipophilicity (LogP)~3.9>5.0
Metabolism Primary CYP EnzymesCYP3A4, CYP2B6, CYP2C19Likely similar substrates; potential for altered metabolite profile.
Toxicity hERG InhibitionPotential riskPotential risk, possibly increased with higher lipophilicity.

Note: Values for the 3-iodo analog are theoretical estimations based on its chemical structure and are intended for preclinical assessment.

Emerging Research Directions and Future Perspectives for 1 1 3 Iodophenyl Cyclohexyl Piperidine

Exploration of Novel Therapeutic Targets and Mechanisms

The primary mechanism of action for many arylcyclohexylamines involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It is therefore highly probable that 1-[1-(3-Iodophenyl)cyclohexyl]piperidine also interacts with this target. Future research will likely aim to characterize the specifics of this interaction, including its binding affinity and kinetics at the NMDA receptor.

Furthermore, many compounds in this class also exhibit affinity for the dopamine (B1211576) transporter (DAT), inhibiting the reuptake of dopamine and leading to increased extracellular dopamine levels. For instance, the PCP analog N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) is a potent dopamine uptake inhibitor with low affinity for the PCP receptor. nih.gov Research into this compound would likely explore its activity at DAT, as well as other monoamine transporters for serotonin (B10506) and norepinephrine (B1679862), to build a comprehensive pharmacological profile. The presence of the iodine atom may influence receptor affinity and selectivity, potentially leading to a unique pharmacological signature.

Beyond these primary targets, the exploration of effects on other receptors, such as sigma receptors (σ1 and σ2), is a plausible avenue for future investigation. researchgate.net Some piperidine (B6355638) derivatives have shown high affinity and selectivity for sigma receptors, which are implicated in a variety of cellular functions and are potential targets for therapeutic intervention in neurological disorders and cancer. researchgate.net

A summary of potential therapeutic targets for this compound based on related compounds is presented below.

Receptor/TransporterPotential Effect of this compound
NMDA ReceptorNon-competitive antagonism
Dopamine Transporter (DAT)Inhibition of dopamine reuptake
Serotonin Transporter (SERT)Potential for interaction, needs investigation
Norepinephrine Transporter (NET)Potential for interaction, needs investigation
Sigma Receptors (σ1 and σ2)Potential for binding and modulation

Development of Advanced Methodologies for Investigating Compound Actions

Advancements in analytical and pharmacological techniques will be crucial for elucidating the precise actions of this compound. High-resolution mass spectrometry coupled with gas or liquid chromatography is a standard for the analytical characterization of novel psychoactive substances and would be essential for identifying the compound and its metabolites in biological samples. researchgate.netnih.gov

Radioligand binding assays will be fundamental in determining the binding profile of the compound across a wide range of receptors and transporters. The use of tritiated ligands, such as [3H]PCP and [3H]BTCP, has been instrumental in characterizing the receptor interactions of related compounds. nih.govnih.gov A tritiated version of this compound could be synthesized to facilitate highly specific binding studies.

In vivo techniques such as microdialysis in animal models could be employed to measure the real-time effects of the compound on neurotransmitter levels in specific brain regions. This would provide valuable information on its functional impact on dopaminergic, serotonergic, and glutamatergic systems. Furthermore, electrophysiological studies, including patch-clamp techniques on cultured neurons, would allow for a detailed examination of the compound's effects on ion channel function, particularly at the NMDA receptor.

Integration of Multi-Omics Data in Preclinical Research (genomics, proteomics, metabolomics)

A significant future direction in the preclinical investigation of this compound would be the integration of multi-omics data to gain a systems-level understanding of its biological effects. This approach can reveal alterations in regulatory pathways and characterize biological processes at the molecular level following exposure to the compound. nih.gov

Genomics: Transcriptomic analysis, using techniques like RNA-sequencing, could identify changes in gene expression in response to the compound. This can provide insights into the cellular pathways that are modulated and may reveal novel targets or mechanisms of action.

Proteomics: Proteomic studies would complement genomic data by analyzing changes in protein expression and post-translational modifications. This can help to understand the functional consequences of altered gene expression and identify proteins that are directly or indirectly affected by the compound.

Metabolomics: Metabolomic profiling can identify changes in the levels of endogenous metabolites following administration of the compound. This can provide a snapshot of the metabolic state of the cell or organism and reveal pathways that are perturbed, offering clues about the compound's mechanism of action and potential toxicological effects.

The comprehensive analysis of multi-omics data can facilitate the identification of biomarkers of exposure or effect and enhance the understanding of the compound's toxicological and pharmacological profiles. maastrichtuniversity.nl

Unanswered Questions and Research Gaps in the Academic Literature

The most significant research gap concerning this compound is the profound lack of published studies on this specific molecule. While the broader class of arylcyclohexylamines has been extensively studied, this particular iodinated analog remains largely uncharacterized in the public domain.

Key unanswered questions that represent immediate research gaps include:

What is the precise binding affinity and selectivity of this compound for the NMDA receptor, dopamine transporter, and other potential targets?

How does the presence and position of the iodine atom on the phenyl ring influence its pharmacological activity compared to non-iodinated analogs?

What are the primary metabolites of this compound in vitro and in vivo, and are these metabolites pharmacologically active?

What are the behavioral effects of this compound in animal models, including its locomotor activity, reinforcing properties, and potential for inducing psychosis-like symptoms?

What is the safety and toxicity profile of this compound?

Addressing these fundamental questions through rigorous scientific investigation is a prerequisite for any future consideration of this compound for therapeutic or other applications. The existing literature on related compounds provides a solid framework for initiating such studies.

Q & A

Q. What are the optimal synthetic routes for 1-[1-(3-Iodophenyl)cyclohexyl]piperidine?

  • Methodological Answer : The synthesis involves cyclohexane ring alkylation followed by piperidine nucleophilic substitution. Key steps include:
  • Cyclohexane Intermediate : React 3-iodophenylmagnesium bromide with cyclohexanone under Grignard conditions to form 1-(3-iodophenyl)cyclohexanol, followed by dehydration to yield the cyclohexene intermediate.
  • Piperidine Coupling : Use a Buchwald-Hartwig amination or Ullmann coupling to introduce the piperidine moiety, optimizing catalysts (e.g., Pd/Cu systems) and solvents (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensure >95% purity. Monitor reaction progress via TLC and GC-MS .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Employ multi-technique characterization:
  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR data with analogous compounds (e.g., 3-hydroxyphencyclidine derivatives) to confirm cyclohexyl and piperidine proton environments. Key signals: δ 1.5–2.1 ppm (cyclohexyl CH2_2), δ 2.5–3.0 ppm (piperidine N–CH2_2) .
  • Mass Spectrometry : High-resolution LC-QTOF-MS (positive ion mode) should show [M+H]+^+ at m/z 384.09 (C17_{17}H23_{23}IN+^+) with isotopic peaks confirming iodine .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, referencing databases like Cambridge Structural Database .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H2_2O/acetonitrile). Optimize MRM transitions (e.g., m/z 384.09 → 267.05 for quantification).
  • Calibration Standards : Prepare in plasma/serum (1–1000 ng/mL), assessing linearity (R2^2 > 0.99) and recovery (>85%) .
  • Cross-Validation : Compare with GC-MS (after derivatization) to address ionization suppression in complex matrices .

Q. How should researchers handle stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Thermal Stability : Store at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC for decomposition products (e.g., iodine loss or piperidine oxidation).
  • Photostability : Expose to UV light (320–400 nm) for 48 hours; use amber vials to mitigate photodegradation.
  • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; observe hydrolysis of the cyclohexyl-piperidine bond under acidic conditions .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Spill Management : Neutralize with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols.
  • Toxicity Screening : Perform acute toxicity assays (e.g., OECD 423) in rodents, noting LD50_{50} values and neurobehavioral effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (F, Cl, Br) or methoxy groups at the 3-position of the phenyl ring. Assess binding affinity (e.g., NMDA receptor IC50_{50} via radioligand assays) .
  • Cyclohexyl Modifications : Introduce methyl or propyl groups to the cyclohexane ring; evaluate lipophilicity (logP) and blood-brain barrier permeability using PAMPA assays .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural changes with activity .

Q. What computational methods predict the binding interactions of this compound with CNS receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with NMDA receptors (PDB: 2A5S). Identify key residues (e.g., GluN1 Arg523) for hydrogen bonding.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Calculate binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Define essential features (e.g., aromatic ring, basic nitrogen) using MOE or Discovery Studio .

Q. How can researchers resolve contradictory data in receptor affinity assays across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables (e.g., membrane preparation methods, radioligand purity). Use reference compounds (e.g., MK-801 for NMDA assays) .
  • Meta-Analysis : Pool data from multiple labs (e.g., IC50_{50} values) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .
  • Orthogonal Validation : Confirm results using electrophysiology (patch-clamp) or calcium imaging .

Q. What strategies improve the enantiomeric resolution of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use a Chiralpak IA-3 column (3 µm) with heptane/ethanol (90:10, 1 mL/min). Optimize resolution (Rs_s > 1.5) by adjusting column temperature (25–40°C).
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer.
  • Crystallization : Utilize chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .

Q. How do researchers design in vivo studies to assess neurotoxicological effects?

  • Methodological Answer :
  • Dosing Regimens : Administer intraperitoneally (1–10 mg/kg) in rodents; monitor locomotor activity (open-field test) and memory (Morris water maze).
  • Biomarker Analysis : Measure GFAP (astrocytosis) and Iba-1 (microglial activation) in brain tissue via immunohistochemistry.
  • Metabolite Profiling : Identify oxidative metabolites (e.g., hydroxylated derivatives) using UPLC-HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.